Inositol
Overview
Description
Inositol is a naturally occurring compound that belongs to the family of carbohydrates. It is a sugar alcohol with the chemical formula C6H12O6 and is structurally similar to glucose. This compound exists in nine stereoisomeric forms, with myo-inositol being the most prevalent and biologically significant. It plays a crucial role in various cellular processes, including cell membrane formation, signal transduction, and osmoregulation .
Mechanism of Action
Target of Action
Inositol, specifically myo-inositol, is a vital molecule involved in cellular signaling . It acts as a direct messenger of insulin signaling, improving glucose tissue uptake . This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss .
Mode of Action
Intracellularly, myo-inositol promotes GLUT4 translocation to the plasma membrane, enhancing glucose uptake, inhibiting adenylate cyclase, and reducing free fatty acid release from adipose tissue . It also acts as a direct messenger of insulin signaling, improving glucose tissue uptake .
Biochemical Pathways
This compound is involved in several biochemical pathways, controlling vital cellular mechanisms such as cell development, signaling and nuclear processes, metabolic and endocrine modulation, cell growth, and signal transduction . It is known that myo-inositol derives directly from D-glucose (in the form of D-glucose-6-phosphate); this conversion involves the cyclization of D-glucose-6-phosphate to this compound 3 phosphate, the loss of phosphate, and the final release of free myo-inositol .
Pharmacokinetics
The bioavailability, safety, uptake, and metabolism of this compound are complex, involving interconnected pathways leading to phosphoinositides, this compound phosphates, and more complex molecules, like glycosyl-phosphatidylinositols . Clinical trials using this compound in pharmacological doses have provided promising results in the management of various diseases .
Result of Action
The administration of this compound allows it to act as a direct messenger of insulin signaling and improves glucose tissue uptake . This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss . This compound supplementation has also been shown to significantly decrease triglycerides and LDL cholesterol in patients with metabolic diseases .
Action Environment
This compound and its derivatives serve as compatible solutes and offer protection in various eukaryotes under adverse environmental conditions . The stress-responsive pathways of this compound metabolism involve enzymes like this compound 3-methyl transferase (IMT1, EC 2.1.1.39), this compound 3-alpha-galactosyltransferase or galactinol synthase (GolS, EC 2.4.1.123), galactinol-sucrose galactosyltransferase or raffinose synthase (RafS, EC 2.4.1.82), phospholipase C (PLC, EC 3.1.4.3), myo-inositol .
Biochemical Analysis
Biochemical Properties
Inositol plays a vital role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This compound is involved in different physiological processes as a key player in signal pathways, including reproductive, hormonal, and metabolic modulation . It mediates cell signal transduction in response to a variety of hormones, neurotransmitters, and growth factors and participates in osmoregulation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . This compound may also have an effect on insulin and certain chemical messengers in your brain. This may influence your body’s ability to manage metabolic and mental health conditions .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Genetic mutations in genes codifying for proteins of this compound synthesis and transport, competitive processes with structurally similar molecules, and the administration of specific drugs that cause a central depletion of this compound can lead to a reduction of this compound levels .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels . This compound and its phosphate derivatives are natural molecules involved in several biochemical and metabolic functions in different organs and tissues .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are important. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . MIOX2 is a cytoplasmic protein, while MIOX4 is present mostly in the cytoplasm, but also occasionally in the nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Inositol can be synthesized through several methods. One common approach involves the enzymatic conversion of glucose-6-phosphate to this compound-1-phosphate, followed by dephosphorylation to yield free this compound. This process typically employs enzymes such as This compound-3-phosphate synthase and This compound monophosphatase .
Industrial Production Methods: Industrial production of this compound often utilizes starch or cellulose as substrates. The raw materials undergo enzymatic catalysis in a multi-enzyme reaction system, which includes enzymes like α-glucan phosphorylase , phosphoglucomutase , and This compound-3-phosphate synthase . The reaction conditions are optimized to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Inositol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound phosphates, which are important signaling molecules.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: this compound can participate in substitution reactions to form derivatives like this compound hexakisphosphate (phytic acid)
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are often used.
Substitution: Substitution reactions may involve reagents like phosphoric acid and sulfuric acid
Major Products:
This compound Phosphates: Formed through oxidation reactions.
Alcohol Derivatives: Produced via reduction reactions.
Phytic Acid: A common product of substitution reactions
Scientific Research Applications
Inositol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various this compound phosphates and derivatives.
Biology: Plays a role in cell signaling, osmoregulation, and membrane formation.
Medicine: Investigated for its potential in treating conditions like polycystic ovary syndrome, depression, and anxiety disorders
Industry: Utilized in the production of dietary supplements and as a component in certain pharmaceuticals
Comparison with Similar Compounds
Inositol is unique among its similar compounds due to its widespread presence and biological significance. Similar compounds include:
- D-chiro-inositol
- Scyllo-inositol
- Epi-inositol
- Cis-inositol
- L-chiro-inositol
- Muco-inositol
- Allo-inositol
- Neo-inositol
While these compounds share structural similarities, myo-inositol is the most abundant and functionally diverse, making it a critical component in various biological processes .
Properties
IUPAC Name |
cyclohexane-1,2,3,4,5,6-hexol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAISMWEOUEBRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824 | |
Record name | myo-Inositol | |
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Record name | Inositol | |
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Record name | neo-Inositol | |
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Record name | muco-Inositol | |
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Record name | chiro-Inositol | |
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Record name | allo-Inositol | |
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Record name | scyllo-Inositol | |
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Record name | epi-Inositol | |
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Molecular Weight |
180.16 g/mol | |
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Physical Description |
Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS] | |
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Mechanism of Action |
The mechanism of action of inositol in brain disorders is not fully understood but it is thought that it may be involved in neurotransmitter synthesis and it is a precursor to the phosphatidylinositol cycle. The change that occurs in the cycle simulates when the postsynaptic receptor is activated but without activating the receptor. This activity provokes a fake activation which regulated the activity of monoamines and other neurotransmitters. Reports have shown that insulin resistance plays a key role in the clinical development of PCOS. The presence of hyperinsulinemia can induce an excess in androgen production by stimulating ovaries to produce androgens and by reducing the sex hormone binding globulin serum levels. One of the mechanisms of insulin deficiency is thought to be related to a deficiency in inositol in the inositolphosphoglycans. The administration of inositol allows it to act as a direct messenger of the insulin signaling and improves glucose tissue uptake. This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss. In cancer, the mechanism of action of inositol is not fully understood. It is hypothesized that the administration of inositol increases the level of lower-phosphate inositol phosphates why can affect cycle regulation, growth, and differentiation of malignant cells. On the other hand, the formation of inositol hexaphosphate after administration of inositol presents antioxidant characteristics by the chelation of ferric ions and suppression of hydroxyl radicals. | |
Record name | Inositol | |
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CAS No. |
551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2 | |
Record name | (-)-chiro-Inositol | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1D-chiro-inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.359 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.295 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Epi-inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Muco-Inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1L-chiro-inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.183 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Allo-inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | scyllo-Inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEO-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQ63P85IC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHIRO-INOSITOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GQX5QW03 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CIS-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6Y5O4P9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHIRO-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94176HJ2F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MUCO-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1Y9F3N15A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHIRO-INOSITOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R79WV4R10 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SCYLLO-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VS4X81277 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6452S749 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | EPI-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4661D3JP8D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ALLO-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/587A93P465 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the role of myo-inositol in cellular function?
A1: myo-Inositol plays a crucial role in various cellular functions, including signal transduction and membrane biogenesis. It serves as the primary precursor for the synthesis of phosphatidylinositol (PtdIns) and its phosphorylated derivatives, collectively known as phosphoinositides. []
Q2: How do this compound phosphates participate in calcium signaling?
A2: this compound 1,4,5-trisphosphate (Ins(1,4,5)P3), generated through phospholipase C-mediated hydrolysis of phosphatidylthis compound 4,5-bisphosphate (PtdIns(4,5)P2), acts as a second messenger to release Ca2+ from intracellular stores. This Ca2+ mobilization is regulated by the metabolism of Ins(1,4,5)P3 through dephosphorylation to this compound 1,4-bisphosphate or phosphorylation to this compound 1,3,4,5-tetrakisphosphate. []
Q3: How do changes in myo-inositol levels affect cellular excitability?
A3: Intracellular myo-inositol accumulation, facilitated by the sodium/myo-inositol cotransporter (SMIT1), can influence excitability by increasing PtdIns(4,5)P2 levels. This modulation affects the activity of PtdIns(4,5)P2-dependent ion channels, such as KCNQ2/3 channels, ultimately impacting action potential firing in neurons. []
Q4: What is the significance of phosphatidylthis compound 3-phosphate (PtdIns(3)P) in cellular processes?
A4: PtdIns(3)P has been linked to various cellular processes, including polyoma virus-induced transformation and platelet-derived growth factor-mediated mitogenesis. Unlike other phosphoinositides, PtdIns(3)P is resistant to hydrolysis by phospholipase C. Instead, a specific enzyme, phosphatidylthis compound 3-phosphatase, removes the phosphate group from the D-3 position of PtdIns(3)P. This suggests that PtdIns(3)P might directly control cellular processes or act as a precursor for other phosphatidylinositols, rather than serving as a precursor for soluble this compound phosphate messengers. []
Q5: What are the different pathways involved in this compound phosphate metabolism?
A5: this compound phosphate metabolism involves both phosphorylation and dephosphorylation reactions. While most tissues exhibit a complex pattern involving both pathways, intact neonatal rat hearts primarily utilize the dephosphorylation pathway for this compound 1,4,5-trisphosphate (Ins(1,4,5)P3) metabolism. This highlights the tissue-specific variations in this compound phosphate metabolism. []
Q6: How does the acute myeloid leukemia (AML) cell line depend on myo-inositol transport?
A7: AML cells rely on the sodium/myo-inositol cotransporter SLC5A3 for myo-inositol uptake, especially when the de novo biosynthesis pathway is insufficient. Deletion of SLC5A3 leads to apoptosis and growth inhibition in AML cell lines and patient-derived xenograft models. []
Q7: What is the potential role of myo-inositol in treating polycystic ovary syndrome (PCOS)?
A8: Myo-inositol supplementation has shown promise in managing PCOS symptoms. In clinical trials, myo-inositol improved ovarian function, increased ovulation frequency, and reduced hyperandrogenism in women with PCOS. [, ] D-chiro-inositol, another this compound isomer, also improves insulin sensitivity in PCOS patients, leading to improvements in ovulatory function, reduced androgen concentrations, and lowered blood pressure and triglyceride levels. []
Q8: Can this compound supplementation benefit preterm infants?
A9: While initial studies suggested potential benefits of myo-inositol in preterm infants with respiratory distress, a large randomized clinical trial found no reduction in type 1 retinopathy of prematurity or death. In fact, the trial was terminated early due to a higher mortality rate in the myo-inositol group, highlighting the need for further investigation into its safety and efficacy in this population. [, ]
Q9: What are the potential therapeutic implications of targeting this compound pyrophosphates in cancer?
A10: this compound pyrophosphates, particularly 5-InsP7 and 1,5-InsP8, are involved in regulating cell growth and bioenergetic homeostasis. Knockout of the enzymes responsible for interconverting these molecules, diphosphothis compound pentakisphosphate kinases (PPIP5Ks), leads to growth inhibition in cancer cell lines. This suggests that PPIP5Ks could be potential targets for tumor therapy. []
Q10: How can this compound distribution be visualized and quantified within cells?
A11: Multi-isotope imaging mass spectrometry (MIMS) enables the direct visualization and quantification of this compound within cells. By pulsing cells with a stable isotope-labeled this compound, such as Carbon-13 (13C)-labeled this compound, researchers can track its distribution and accumulation in subcellular compartments. []
Q11: What is the importance of this compound in plant responses to cold temperatures?
A12: Studies on winter oilseed rape (Brassica napus) suggest that low temperatures can activate the phospholipase C-inositolphospholipid signaling pathway in chilling-tolerant plants. Cold exposure leads to increased this compound phosphate production and decreased phosphatidylthis compound 4,5-bisphosphate (PtdIns(4,5)P2) levels, indicating phospholipase C activation. These findings highlight the role of this compound signaling in plant cold acclimation. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.